molecular formula C12H11NO3 B11888142 Ethyl 4-(isoxazol-3-yl)benzoate

Ethyl 4-(isoxazol-3-yl)benzoate

Cat. No.: B11888142
M. Wt: 217.22 g/mol
InChI Key: AFGYXTQJGOYGTP-UHFFFAOYSA-N
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Description

Ethyl 4-(isoxazol-3-yl)benzoate is a chemical building block designed for research and development, integrating a benzoate ester with an isoxazole heterocycle. This structure is a privileged scaffold in medicinal chemistry, frequently employed in the design and synthesis of novel bioactive molecules . The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, is a key feature in several clinically approved drugs and is widely investigated for its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties . Specifically, hybrids containing benzo[d]isoxazole and other heterocycles like 1,2,3-triazole have recently been synthesized and shown to exhibit potent inhibitory activity against the α-glucosidase enzyme, highlighting their significant potential in diabetes research . Furthermore, the ethyl benzoate moiety often serves to modulate the compound's physicochemical properties, such as lipophilicity and bioavailability, making it a versatile intermediate in drug discovery . From a synthetic chemistry perspective, modern green synthesis approaches, including ultrasound-assisted methods, are being leveraged to create isoxazole-based molecules more efficiently with shorter reaction times and improved yields . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 4-(1,2-oxazol-3-yl)benzoate

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-5-3-9(4-6-10)11-7-8-16-13-11/h3-8H,2H2,1H3

InChI Key

AFGYXTQJGOYGTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NOC=C2

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Isoxazol 3 Yl Benzoate and Its Analogues

Direct Synthesis Approaches to the Isoxazole (B147169) Ring System

The construction of the isoxazole ring itself is a fundamental aspect of synthesizing Ethyl 4-(isoxazol-3-yl)benzoate. Various methods have been developed, primarily relying on cycloaddition and condensation reactions.

Cycloaddition Reactions

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful and direct means of forming the five-membered isoxazole ring.

A prominent method for isoxazole synthesis is the [3+2] cycloaddition of nitrile oxides with alkynes. tandfonline.comscispace.comresearchgate.net This reaction is highly efficient for creating 3,5-disubstituted isoxazoles with excellent regioselectivity. scispace.com Nitrile oxides can be generated in situ from various precursors, including aldoximes and hydroximoyl chlorides. researchgate.netbeilstein-journals.orgnih.gov

The reaction of a substituted benzonitrile (B105546) oxide with an appropriate alkyne, such as ethyl propiolate, would directly yield the desired isoxazole core. Research has shown that this method is tolerant of a wide range of functional groups. tandfonline.com For instance, the cycloaddition of in-situ generated nitrile oxides with terminal alkynes can proceed under mild, metal-free conditions, which is advantageous in many synthetic applications. scispace.com The use of hypervalent iodine reagents to generate nitrile oxides from oximes has been shown to be exceptionally fast and high-yielding. scispace.com

Table 1: Examples of Nitrile Oxide-[3+2] Cycloaddition for Isoxazole Synthesis

Nitrile Oxide PrecursorAlkyneReaction ConditionsProduct TypeReference
AldoximesTerminal AlkynesBall-milling, NaCl, Oxone, Na2CO3, room temp.3,5-Disubstituted isoxazoles tandfonline.com
OximesTerminal AlkynesPIFA, MeOH/H2O, room temp.3,5-Disubstituted isoxazoles scispace.com
Hydroximoyl Chlorides1,3-Diketones, β-KetoestersBase, Water, room temp.3,4,5-Trisubstituted isoxazoles beilstein-journals.org

The condensation of hydroxylamine (B1172632) with β-keto esters is a classical and widely used method for the synthesis of isoxazoles. youtube.comacs.org This approach is particularly relevant for the synthesis of 3-substituted-4-isoxazolecarboxylic acid derivatives. The reaction typically proceeds by initial formation of an oxime with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com

For the synthesis of this compound, a suitable β-keto ester precursor would be ethyl 3-(4-ethoxycarbonylphenyl)-3-oxopropanoate. Reaction of this diketone with hydroxylamine would lead to the formation of the desired isoxazole ring system. acs.org The precise reaction conditions, particularly pH, can influence the regioselectivity of the cyclization, determining which carbonyl group reacts first. youtube.com

Table 2: Isoxazole Synthesis via Hydroxylamine Condensation

β-Dicarbonyl CompoundReagentKey FeaturesProduct TypeReference
β-Keto EstersHydroxylamineCan give isomeric products depending on pHIsoxazolin-3-ones or Isoxazolin-5-ones youtube.com
1,3-DiketonesHydroxylamineForms aromatic isoxazole after dehydrationSubstituted Isoxazoles youtube.com
Pyrimidine esterHydroxylamineUsed in the synthesis of complex spiro isoxazolesSpiro Isoxazoles acs.org

A less common but effective method involves the base-catalyzed reaction of primary nitro compounds with alkynes. nih.gov Specifically, the condensation of ethyl nitroacetate (B1208598) with propargyl benzoate (B1203000) in the presence of a base can lead to the formation of the isoxazole ring. This reaction proceeds through the in situ generation of a nitrile oxide from the nitroacetate, which then undergoes a [3+2] cycloaddition with the alkyne. nih.govresearchgate.net This method offers a direct route to functionalized isoxazoles.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. These methods are particularly useful for creating the aryl-isoxazole linkage found in this compound.

The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. researchgate.netrsc.orgresearchgate.net In the context of this compound synthesis, this reaction can be employed in two main ways:

Coupling of a pre-formed isoxazole with an arylboronic acid derivative: A halogenated isoxazole, such as 3-bromo- (B131339) or 3-iodoisoxazole, can be coupled with 4-(ethoxycarbonyl)phenylboronic acid. This approach has been successfully used to synthesize a variety of 3-aryl-isoxazoles. researchgate.net

Coupling of a pre-formed boronyl-isoxazole with an aryl halide: An isoxazole-boronate ester can be coupled with an aryl halide, such as ethyl 4-bromobenzoate. This strategy has also been demonstrated to be effective for the synthesis of functionalized isoxazoles. nih.govnih.govresearchgate.net

The choice of catalyst, ligand, and reaction conditions is crucial for the success of the Suzuki-Miyaura coupling. researchgate.netresearchgate.netnih.govignited.in For instance, the use of bulky phosphine (B1218219) ligands can be essential to suppress side reactions and achieve high yields of the desired trisubstituted isoxazoles. researchgate.net

Table 3: Application of Suzuki-Miyaura Cross-Coupling for Aryl-Isoxazole Synthesis

Isoxazole SubstrateBoronic Acid/EsterCatalyst/LigandKey OutcomeReference
3,4-disubstituted 5-bromoisoxazolesArylboronic acidsPd2(dba)3 / P(t-Bu)3·HBF4High yields of trisubstituted isoxazoles researchgate.net
4-IodoisoxazolesArylboronic acidsPalladium catalystSynthesis of a library of 3,4,5-trisubstituted isoxazoles nih.gov
Halogenated flavonoidsAryl boronatesPd(PPh3)4Synthesis of C-8 arylated flavonoids mdpi.com
Exploration of Other Transition Metal Catalysis (e.g., Nickel)

While various transition metals have been employed in isoxazole synthesis, nickel catalysis has emerged as a powerful tool. rsc.orgresearchgate.net Nickel-catalyzed reactions offer distinct advantages, including mild reaction conditions and the ability to facilitate challenging cross-coupling reactions. For instance, a nickel-catalyzed C-N cross-coupling of organoboronic acids and isoxazoles has been developed for the synthesis of (Z)-N-aryl β-enamino esters, where 5-alkoxy/phenoxy isoxazoles act as effective aminating reagents via N-O bond cleavage. rsc.org This methodology has been shown to produce a wide array of N-aryl β-enamino esters in high yields. rsc.org

Furthermore, nickel catalysis is effective in the coupling of azoles with aromatic nitriles. nih.gov The use of a nickel catalyst, often in conjunction with a promoter like BPh3, facilitates the arylation of oxazoles with various benzonitriles. nih.gov Although in some cases, particularly with benzoxazoles, the reaction can proceed without a nickel catalyst, the catalyzed process consistently provides higher yields and reaction rates. nih.gov Mechanistic studies suggest that the catalytic cycle involves oxidative addition, C-H activation, and reductive elimination steps. nih.gov Nickel-catalyzed cyclization of N-(o-ethynylaryl)acrylamides also provides a pathway to complex heterocyclic structures, with the product being controllable by adjusting the reaction temperature. rsc.org

A notable application of nickel catalysis involves an aryl exchange reaction between aryl sulfides and aryl electrophiles, providing a route to aryl sulfides without the use of odorous thiols. chemrxiv.org Mechanistic investigations point to the ability of the Ni/dcypt catalyst to undergo oxidative addition with both aryl sulfides and aromatic esters, followed by a ligand exchange to yield the aryl-exchanged products. chemrxiv.org

Multi-Component Reaction (MCR) Approaches for Isoxazolone Derivatives

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, adhering to the principles of green chemistry by reducing waste and reaction steps. scielo.brnih.gov Several MCR strategies have been developed for the synthesis of isoxazolone derivatives.

One common approach involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and hydroxylamine hydrochloride. nih.govnih.gov This reaction can be catalyzed by various agents, including acidic ionic liquids and even natural catalysts like fruit juices. scielo.brnih.gov The use of an acidic ionic liquid has been shown to produce isoxazol-5(4H)-one derivatives in yields ranging from 20% to 96%. scielo.brbohrium.com The nature of the substituent on the aromatic aldehyde can influence the yield, with electron-donating groups sometimes leading to higher yields. scielo.br

Researchers have also explored the use of synthetic enzymes (synzymes) as catalysts for the multicomponent synthesis of isoxazol-5(4H)-one derivatives. rsc.org These biocatalysts can be reused multiple times without significant loss of activity. rsc.org Furthermore, agro-waste-based solvent mediums have been successfully employed as catalysts for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, offering an eco-friendly and inexpensive route with high yields. nih.gov

The mechanism for these MCRs generally involves the initial formation of an intermediate from the reaction of the β-ketoester and hydroxylamine, which then undergoes a Knoevenagel condensation with the aldehyde to yield the final isoxazolone product. mdpi.com

Synthesis of Key Precursors and Building Blocks

The successful synthesis of this compound and its analogues is critically dependent on the efficient preparation of key precursors and building blocks. These include substituted ethyl benzoate intermediates and precursors for the isoxazole ring itself.

Preparation of Substituted Ethyl Benzoate Intermediates

The synthesis of ethyl benzoate and its substituted derivatives is a fundamental transformation in organic chemistry, often serving as a precursor for more complex molecules. A common laboratory-scale method is the Fischer esterification of benzoic acid with ethanol (B145695), typically catalyzed by a strong acid like sulfuric acid. quora.comsciencemadness.org The reaction mixture is usually heated to drive the equilibrium towards the product, and the resulting ethyl benzoate can be purified by distillation. quora.comsciencemadness.org

For industrial-scale synthesis or when milder conditions are required, alternative methods can be employed. These include reacting benzoic acid with thionyl chloride in ethanol or using expandable graphite (B72142) as a catalyst under microwave irradiation, which can achieve yields of around 80%. quora.comcibtech.org

The preparation of more complex substituted ethyl benzoates can be achieved through various synthetic strategies. For instance, a fully bio-based aromatic N-heterocycle has been synthesized from guaiacol (B22219) and succinic anhydride (B1165640) in a three-step process involving Friedel–Crafts acylation, cyclization with hydrazine (B178648) hydrate, and subsequent dehydrogenation. nih.gov This demonstrates the potential for creating functionalized aromatic precursors from renewable resources.

Synthesis of Isoxazole Ring Precursors (e.g., Ethynylated Aromatics, Hydroxyiminomethyl Derivatives)

The construction of the isoxazole ring often involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govrsc.org Therefore, the synthesis of suitable precursors for both components is crucial.

Ethynylated Aromatics: Terminal alkynes are key dipolarophiles in isoxazole synthesis. nih.gov The Sonogashira coupling of acid chlorides with terminal alkynes is one method to produce the necessary ethynylated aromatic precursors. organic-chemistry.org

Hydroxyiminomethyl Derivatives (Oximes) and Nitrile Oxides: Nitrile oxides, the dipole component in the cycloaddition, are typically generated in situ from precursors like aldoximes or hydroximinoyl chlorides. nih.govrsc.org Aldoximes can be prepared by reacting an aldehyde with hydroxylamine. rsc.org These aldoximes can then be converted to nitrile oxides using oxidizing agents like sodium hypochlorite (B82951) or through dehydration. rsc.orgnih.gov Hydroxyimidoyl chlorides, another important precursor, are often used in 1,3-dipolar cycloadditions with terminal alkynes to form 3,5-disubstituted isoxazoles. rsc.orgnih.gov The reaction is typically carried out in the presence of a base to generate the nitrile oxide in situ. rsc.org

Green Chemistry and Sustainable Synthetic Procedures

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods in organic chemistry. This is particularly relevant in the synthesis of complex molecules like isoxazole derivatives.

Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile and toxic organic solvents. tandfonline.com Several solvent-free methods for the synthesis of isoxazoles have been reported.

One notable technique is mechanochemistry, where reactions are carried out by ball-milling in the absence of a solvent. rsc.orgnih.gov This method has been successfully applied to the synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides using a recyclable Cu/Al2O3 nanocomposite catalyst. rsc.orgnih.gov This solvent-free approach offers advantages such as scalability, moderate to excellent yields, and simplified work-up procedures. rsc.orgnih.gov

Microwave-assisted solid-state synthesis is another effective solvent-free technique. tandfonline.com For example, the reaction of aromatic aldehydes with phenylnitromethane on a basic alumina (B75360) support under microwave irradiation can produce isoxazoles in excellent yields (90-96%) within minutes, a significant improvement over classical heating methods that require long reaction times and the use of solvents and external bases. tandfonline.com

The following tables summarize some of the key findings discussed:

Table 1: Transition Metal Catalysis in Isoxazole Synthesis
Catalyst SystemReaction TypeKey FeaturesReference
NickelC-N Cross-CouplingMild conditions, synthesis of (Z)-N-aryl β-enamino esters. rsc.org
Nickel/BPh3Arylation of AzolesHigher yields and rates compared to uncatalyzed reactions. nih.gov
NickelCyclizationTemperature-controlled selective synthesis of complex heterocycles. rsc.org
Ni/dcyptAryl ExchangeSynthesis of aryl sulfides without odorous thiols. chemrxiv.org
Table 2: Multi-Component Reactions for Isoxazolone Derivatives
Catalyst/MediumReactantsProductYieldReference
Acidic Ionic LiquidAldehyde, β-ketoester, Hydroxylamine HClIsoxazol-5(4H)-ones20-96% scielo.brbohrium.com
Fruit JuiceAldehyde, Methyl Acetoacetate, Hydroxylamine HClIsoxazole derivativesNot specified nih.gov
Synthetic Enzyme (Synzyme)Not specifiedIsoxazol-5(4H)-one derivativesReusable catalyst rsc.org
Agro-waste solventAldehyde, Ethyl Acetoacetate, Hydroxylamine HCl3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-onesHigh nih.gov
Table 3: Green Synthesis Approaches for Isoxazoles
MethodReactantsConditionsAdvantagesReference
Mechanochemistry (Ball-milling)Terminal alkynes, Hydroxyimidoyl chloridesSolvent-free, Cu/Al2O3 catalystScalable, moderate to excellent yields, simplified work-up. rsc.orgnih.gov
Microwave-assisted Solid-state SynthesisAromatic aldehydes, PhenylnitromethaneSolvent-free, Basic alumina supportRapid reaction (minutes), excellent yields (90-96%). tandfonline.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. ijnrd.org This technique utilizes microwave radiation to heat reactants directly and efficiently, leading to dramatic reductions in reaction times, increased product yields, and often, higher product purity. scholarsresearchlibrary.comlew.ro The first applications of microwave heating in chemical synthesis were reported in 1986, and since then, the development of dedicated microwave reactors has allowed for precise temperature and pressure control, making the technology a staple in modern research labs. scholarsresearchlibrary.comlew.ro

The fundamental mechanisms of microwave heating involve dipolar polarization and ionic conduction. ijnrd.org Polar molecules in the reaction mixture align with the oscillating electric field of the microwaves, and the rapid re-alignment generates heat. This direct heating of the reaction volume, as opposed to the convective heating of a vessel wall, allows for rapid temperature elevation and uniform heating, which can accelerate reaction rates significantly. For instance, the hydrolysis of benzamide, which typically takes an hour under conventional heating, can be completed in just 7 minutes with 99% yield using microwave irradiation. ijnrd.orgscholarsresearchlibrary.com Similarly, the hydrolysis of benzyl (B1604629) chloride with water is complete in 3 minutes, yielding 97% benzyl alcohol, a stark contrast to the 35 minutes required by conventional methods. scholarsresearchlibrary.com

In the context of synthesizing compounds like this compound, MAOS can be applied to key reaction steps, such as the esterification of the benzoic acid moiety and the formation of the isoxazole ring. The synthesis of esters, a fundamental transformation, has been shown to be highly efficient under microwave conditions. For example, the synthesis of ethyl benzoate from benzoic acid and ethanol has been successfully achieved using expandable graphite as a catalyst under microwave heating, reaching an 80.1% yield in approximately 1.5 hours at 85°C. cibtech.org Another study on the synthesis of ethyl 4-nitrobenzoate (B1230335) demonstrated the effectiveness of microwave irradiation (2450 MHz, 300 W) in driving the esterification reaction. scirp.orgscirp.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions

ReactionConventional MethodMicrowave-Assisted MethodYieldReference
Benzamide Hydrolysis 1 hour7 minutes99% ijnrd.orgscholarsresearchlibrary.com
Benzyl Chloride Hydrolysis 35 minutes3 minutes97% scholarsresearchlibrary.com
Ethyl Benzoate Synthesis N/A1.5 hours80.1% cibtech.org

Catalysis with Environmentally Benign Reagents

The principles of green chemistry encourage the use of non-toxic, renewable, and biodegradable catalysts to minimize environmental impact. ijnrd.org In the synthesis of isoxazole derivatives, significant progress has been made using catalysts like amine-functionalized cellulose (B213188) and natural acids such as lemon juice.

Amine-Functionalized Cellulose

Cellulose, a renewable and biodegradable polymer, can be chemically modified to create effective and sustainable catalysts. Propylamine-functionalized cellulose (Cell-Pr-NH2) has been successfully employed as a heterogeneous catalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.comresearchgate.net This reaction typically involves an aldehyde, a β-keto ester (like ethyl acetoacetate), and hydroxylamine hydrochloride. mdpi.com

The key advantages of this methodology include:

Mild Reaction Conditions: The reactions proceed efficiently at room temperature. mdpi.com

Green Solvent: Water is used as the optimal solvent, eliminating the need for volatile organic compounds. mdpi.comresearchgate.net

High Yields: The desired isoxazolone products are obtained in good to high yields. mdpi.comresearchgate.net

Simple Work-up: The solid catalyst and the precipitated product can be easily separated by filtration, often avoiding the need for chromatographic purification. mdpi.com

Research has shown that a catalyst loading of just 14 mg of Cell-Pr-NH2 is sufficient to effectively catalyze the reaction of various aryl and heteroaryl aldehydes with different β-keto esters. mdpi.com This method aligns with several principles of green chemistry, including waste reduction, atom economy, use of a renewable feedstock, and energy efficiency. mdpi.comresearchgate.net

Table 2: Synthesis of Isoxazol-5(4H)-one Derivatives using Amine-Functionalized Cellulose

Aldehydeβ-Keto EsterProductYield (%)Reference
VanillinEthyl Acetoacetate4-((4-hydroxy-3-methoxy)benzylidene)-3-methylisoxazol-5(4H)-one>95% mdpi.com
4-MethoxybenzaldehydeEthyl Acetoacetate4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one>95% mdpi.com
BenzaldehydeEthyl 4-chloroacetoacetate4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one>95% mdpi.com
4-NitrobenzaldehydeEthyl 3-oxohexanoate4-(4-nitrobenzylidene)-3-propylisoxazol-5(4H)-one>95% mdpi.com

Lemon Juice

Natural extracts, particularly fruit juices, are gaining attention as sources of biodegradable and renewable catalysts for organic synthesis. Lemon juice, which is acidic (pH 2-3) due to the presence of citric acid and ascorbic acid (Vitamin C), can act as an effective natural acid catalyst. researchgate.netimedpub.comglobalresearchonline.net It has been successfully utilized in various heterocyclization reactions, including the synthesis of isoxazole derivatives. researchgate.netnanobioletters.comresearchgate.net

In a typical one-pot, three-component reaction for isoxazole synthesis, lemon juice can catalyze the condensation of aldehydes, β-keto esters (e.g., methyl acetoacetate), and hydroxylamine hydrochloride. researchgate.netresearchgate.net The reaction is often carried out in a hydroalcoholic medium at elevated temperatures (e.g., 90°C), leading to excellent yields of the desired products. researchgate.netnanobioletters.com The use of lemon juice offers several benefits: it is inexpensive, readily available, non-toxic, and biodegradable, making it a prime example of a green catalyst. imedpub.com This approach has been applied to synthesize a range of heterocyclic compounds, including benzothiazoles, benzoxazoles, and pyrazoles, highlighting its versatility. imedpub.comnanobioletters.com

Table 3: Fruit Juice-Catalyzed Synthesis of Substituted Isoxazole Derivatives

AldehydeCatalystMediumYield (%)Reference
3-NitrobenzaldehydeCitrus limetta juiceEthanol/Water94% researchgate.net
4-ChlorobenzaldehydeCitrus limetta juiceEthanol/Water92% researchgate.net
4-Hydroxy-3-methoxybenzaldehydeCitrus limetta juiceEthanol/Water90% researchgate.net
BenzaldehydeLemon juiceHydroalcoholicExcellent researchgate.netnanobioletters.com

Advanced Characterization Techniques for Structural Elucidation and Confirmation

Spectroscopic Analysis

Spectroscopic analysis is a cornerstone for the elucidation of molecular structures. By examining the interaction of electromagnetic radiation with the compound, detailed information about its constituent atoms and their connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.

¹H NMR: Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For Ethyl 4-(isoxazol-3-yl)benzoate, the spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the protons on the benzene (B151609) ring, and the protons on the isoxazole (B147169) ring. The splitting patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization and electronic environment. Key signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, and the distinct carbons of the benzene and isoxazole rings.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY spectra would reveal proton-proton couplings, for instance, between the CH₂ and CH₃ of the ethyl group. HSQC spectra would correlate directly bonded proton and carbon atoms, definitively assigning each proton signal to its corresponding carbon atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A strong absorption band around 1720 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. Absorptions in the region of 1600-1450 cm⁻¹ would correspond to the C=C and C=N stretching vibrations of the aromatic and isoxazole rings. C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-O stretching of the ester group would also be visible.

Mass Spectrometry (MS) (e.g., HRMS, CI-MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecular ion to four or five decimal places. This high precision allows for the unambiguous determination of the molecular formula (C₁₂H₁₁NO₃), confirming the elemental composition.

Chemical Ionization Mass Spectrometry (CI-MS): As a soft ionization technique, CI-MS would likely show a prominent protonated molecule peak [M+H]⁺, which further confirms the molecular weight. The fragmentation pattern observed in the mass spectrum can also provide structural information, for example, by showing the loss of the ethoxy group from the ester.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains conjugated aromatic and heteroaromatic systems, would be expected to show absorption maxima (λ_max) in the ultraviolet region. These absorptions are due to π → π* transitions within the conjugated system.

Crystallographic Studies

While spectroscopic methods provide a wealth of structural information, the most definitive picture of a molecule's three-dimensional structure is obtained from crystallographic studies, provided a suitable single crystal can be grown.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. By diffracting X-rays off a single crystal of this compound, it would be possible to determine the precise spatial arrangement of every atom in the molecule. This analysis would provide accurate bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the planarity of the benzene and isoxazole rings and the orientation of the ethyl ester group relative to the phenyl ring. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-stacking, would also be elucidated.

Unfortunately, at the time of this writing, publicly available experimental data from these advanced characterization techniques specifically for this compound are not available. The detailed findings and data tables that would typically be generated from such analyses are therefore not included in this article.

Thermal Analysis

Thermal analysis techniques are crucial for determining the stability and phase behavior of a compound as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide critical data on its thermal properties.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is employed to evaluate the thermal stability and decomposition profile of a substance. A typical TGA experiment for this compound would involve heating a small sample in an inert atmosphere (e.g., nitrogen) from ambient temperature to several hundred degrees Celsius.

While specific experimental TGA data for this compound is not available in the reviewed literature, a hypothetical TGA thermogram would be expected to show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a significant drop in mass would occur, corresponding to the decomposition of the molecule. The onset temperature of this decomposition would be a key indicator of its thermal stability. For isoxazole derivatives, decomposition often involves the cleavage of the heterocyclic ring and the loss of substituent groups.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would be expected to show an endothermic peak corresponding to its melting point. The sharpness and temperature of this peak would provide information about the purity of the compound. Broader peaks might suggest the presence of impurities. No specific DSC data for this compound has been reported in the available scientific literature.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for the purification of synthesized compounds and the assessment of their purity. Thin Layer Chromatography (TLC) and column chromatography are standard methods used for these purposes.

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. The separation is based on the differential partitioning of the components between a stationary phase (a thin layer of adsorbent material, usually silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture).

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. For the purification of isoxazole derivatives, various solvent systems can be employed. While specific Rf values for this compound are not documented, a typical procedure would involve testing different solvent systems of varying polarities, such as mixtures of hexane (B92381) and ethyl acetate, to achieve optimal separation.

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. The principle is similar to TLC, but the stationary phase is packed into a vertical glass column. The mixture is applied to the top of the column, and the mobile phase (eluent) is passed through the column, carrying the components with it at different rates.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. While specific DFT studies for Ethyl 4-(isoxazol-3-yl)benzoate are not prominent in the literature, research on analogous structures demonstrates the utility of this approach. For instance, DFT calculations, often using the B3LYP functional with a 6-31G(d) or higher basis set, are employed to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties. nih.gov

For related quinazolin-one derivatives bearing an isoxazole (B147169) moiety, DFT calculations have been used to examine the regioselectivity of cycloaddition reactions, with theoretical results showing strong agreement with experimental findings. nih.gov Similar studies on other isoxazole derivatives have utilized DFT to calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the molecule's reactivity and kinetic stability. researchgate.net

The electronic structure and reactivity of isoxazole-containing compounds are frequently explored using quantum chemical methods. The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are key to predicting sites susceptible to electrophilic or nucleophilic attack.

In studies of related sulfonamide-Schiff base derivatives with an isoxazole ring, DFT calculations have been used to map the MEP, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For new quinazolin-4(3H)-one derivatives with an isoxazole ring, DFT has been used to calculate the global electrophilicity index (ω), electronic chemical potential (μ), and chemical hardness (η) to provide a quantitative measure of their reactivity. nih.gov These methods could be directly applied to this compound to understand its reactivity profile.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and its interactions with a solvent or a biological target. Published MD simulation studies specifically for this compound are not currently available.

However, the methodology is well-established for similar heterocyclic compounds. For example, MD simulations have been performed on isoxazole-carboxamide derivatives to study the stability of ligand-protein complexes, analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over simulation time. nih.gov Such simulations, often run for hundreds of nanoseconds, help validate docking poses and provide a dynamic picture of the binding interactions, which is crucial for drug design. acs.orgresearchgate.net This approach would be invaluable for assessing the stability of this compound within a protein's active site.

Solid-State and Intermolecular Interaction Analysis

Understanding how molecules pack in a crystal and the non-covalent interactions that govern this packing is essential for materials science and drug development.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. While the crystal structure of this compound itself has not been subjected to this analysis in available literature, a detailed study on its structural isomer, ethyl 5-phenylisoxazole-3-carboxylate , provides excellent comparative data. nih.govnih.gov

The relative contributions of the most significant intermolecular contacts for the isomer, ethyl 5-phenylisoxazole-3-carboxylate, are detailed below. nih.gov

Interaction TypeContribution (%)
H···H41.0
C···H23.2
O···H18.7
N···H9.2
C···C1.6

This data reveals that van der Waals forces, particularly H···H, C···H, and O···H contacts, are the most significant forces in the crystal packing of this isoxazole derivative. nih.gov

Molecular Modeling and Docking Studies for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

While docking studies specifically featuring this compound are not documented, the isoxazole scaffold is common in molecules subjected to such analyses. For example, a series of isoxazole-carboxamide derivatives were docked into the active sites of COX-1 and COX-2 enzymes to rationalize their inhibitory activity and selectivity. nih.govnih.gov These studies identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. nih.gov

In other research, novel isoxazole-linked benzodiazepine (B76468) derivatives were evaluated as antimicrobial agents, with molecular docking used to investigate their interactions with bacterial proteins. research-nexus.net Similarly, newly synthesized isoxazole derivatives from chalcones were docked against the Cyclooxygenase-2 (COX-2) enzyme to predict their anti-inflammatory potential. orientjchem.org These examples underscore the utility of molecular docking for providing mechanistic hypotheses for a molecule's biological activity and for guiding the design of more potent and selective derivatives.

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of modern drug design, aiming to identify the key structural features of a molecule that are responsible for its biological activity. mdpi.com For isoxazole derivatives like this compound, computational techniques offer a rapid and cost-effective means to predict how structural modifications will impact their therapeutic efficacy. These methods range from molecular docking simulations to the development of quantitative structure-activity relationship (QSAR) models. nih.gov

Detailed Research Findings

While specific published research focusing exclusively on the computational SAR of this compound is not extensively available, the broader class of isoxazole derivatives has been the subject of numerous computational investigations. These studies provide a valuable template for understanding the potential SAR of this specific compound.

Molecular docking studies are a common starting point to investigate the binding of isoxazole derivatives to various biological targets. acs.orgnih.gov For instance, research on isoxazole-containing compounds as inhibitors of enzymes like carbonic anhydrase or protein kinases such as EGFR-TK involves docking the ligands into the active site of the protein. acs.orgnih.gov These simulations help to identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For this compound, the isoxazole ring, the ester group, and the phenyl ring are all potential points of interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) models represent a more quantitative approach to SAR. nih.gov These mathematical models correlate the physicochemical properties of a series of compounds with their biological activities. youtube.com For isoxazole derivatives, QSAR studies have been employed to predict their activity as, for example, anticancer agents. nih.gov The development of a QSAR model for a series of analogs of this compound would involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and then using statistical methods to derive an equation that predicts activity.

A hypothetical QSAR study for a series of analogs of this compound might explore modifications at several positions, as illustrated in the table below.

Table 1: Hypothetical Analogs of this compound for a QSAR Study

Compound IDR1 (at isoxazole C5-position)R2 (at phenyl ring)Predicted Activity (Hypothetical)
This compound HHBaseline
Analog 1CH3HIncreased
Analog 2HClIncreased
Analog 3CH3ClSignificantly Increased
Analog 4HOCH3Decreased

The results from such a study could be used to generate a QSAR model, which might take a general form like:

Predicted Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors could represent properties like the Hammett constant of the R2 substituent or the molar refractivity of the R1 group.

Further computational investigations could involve the use of advanced techniques like 3D-QSAR (three-dimensional QSAR), such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov For this compound, a 3D-QSAR study could highlight the importance of the spatial arrangement of the ester and isoxazole moieties for optimal target binding.

The table below summarizes the types of computational approaches that could be applied to elucidate the SAR of this compound, based on studies of similar isoxazole derivatives.

Table 2: Computational Approaches for SAR Elucidation of Isoxazole Derivatives

Computational MethodApplication to this compoundKey Insights Gained
Molecular Docking Predicting binding mode in a target active site.Identification of key amino acid residues interacting with the isoxazole, phenyl, and ester groups.
QSAR Correlating physicochemical properties of analogs with biological activity.Quantitative prediction of the activity of novel analogs based on their structural features.
3D-QSAR (CoMFA/CoMSIA) Generating 3D contour maps of favorable and unfavorable regions for activity.Visual guidance for the design of more potent analogs by modifying substituents in specific spatial orientations.
Pharmacophore Modeling Identifying the essential 3D arrangement of chemical features required for activity.Development of a 3D query to search for novel scaffolds with similar activity profiles.

Chemical Transformations and Reactivity of Ethyl 4 Isoxazol 3 Yl Benzoate Derivatives

Functional Group Modifications on the Benzoate (B1203000) Moiety

The benzoate portion of the molecule readily undergoes reactions typical of aromatic esters, allowing for the introduction of various functional groups.

Ester Hydrolysis to Carboxylic Acids

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, often serving as the initial step for further derivatization, such as amidation. This reaction can be achieved under both acidic and basic conditions. libretexts.orglibretexts.org

Alkaline hydrolysis, or saponification, is a common and efficient method. libretexts.orgchemguide.co.uk The reaction involves heating the ester with a base, such as sodium hydroxide, typically under reflux conditions. youtube.comsserc.org.uk The process is irreversible and yields the carboxylate salt (e.g., sodium benzoate derivative), which is then acidified with a strong acid like hydrochloric acid to precipitate the free carboxylic acid. chemguide.co.ukyoutube.com The resulting carboxylic acid, such as 4-(isoxazol-3-yl)benzoic acid and its derivatives, is often a white solid that can be purified by recrystallization. youtube.comwatson-int.com

Acid-catalyzed hydrolysis is also a viable method, where the ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk However, this reaction is reversible, and an excess of water is required to drive the equilibrium towards the products. chemguide.co.uk

Table 1: Representative Ester Hydrolysis Reaction

Starting MaterialReagents & ConditionsProduct
Ethyl 4-(isoxazol-3-yl)benzoate1. NaOH (aq), Heat (reflux) 2. HCl (aq)4-(Isoxazol-3-yl)benzoic acid

Amidation and Other Ester Derivatives

The carboxylic acid derived from the hydrolysis of this compound is a key precursor for the synthesis of amides. The amidation reaction typically involves activating the carboxylic acid, for example with 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC or WSCD·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of an amine. This method is widely used to form amide bonds under mild conditions.

Transesterification offers another route to modify the ester group. For instance, the conversion of an ethyl ester of a related 5-amino-3-methyl-4-isoxazolecarboxylic acid to its corresponding methyl ester has been demonstrated using reagents like lithium methoxide (B1231860) or sodium methoxide in methanol. google.com This highlights the potential for creating a variety of ester derivatives from the parent ethyl ester.

Table 2: Synthesis of Amide and Ester Derivatives

Starting MaterialReactionProduct
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acidAmidation with an amine using EDC, HOBt in CH₂Cl₂. Corresponding Amide Derivative
5-Amino-3-methyl-4-isoxazolecarboxylic acid ethyl esterTransesterification with lithium methoxide in methanol. google.com5-Amino-3-methyl-4-isoxazolecarboxylic acid methyl ester

Transformations Involving the Isoxazole (B147169) Ring

The isoxazole ring itself is a reactive moiety that can undergo a range of transformations, including substitution and ring-opening reactions, providing access to diverse molecular scaffolds.

Substituent Variations and Derivatization on the Isoxazole Ring

The isoxazole ring can be functionalized at its various positions. The presence of electron-withdrawing substituents can significantly influence the ring's reactivity. researchgate.net For example, the C4 position of the isoxazole ring can be readily halogenated. Iodination of isoxazole derivatives has been achieved using N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA). beilstein-journals.org

These halogenated isoxazoles are valuable intermediates for cross-coupling reactions, such as the Suzuki reaction, which allows for the introduction of various aryl or heteroaryl substituents at the C4 position. beilstein-journals.org Furthermore, 1,3-dipolar cycloaddition reactions are a primary method for the initial construction of the isoxazole ring, allowing for a wide variety of substituents to be incorporated at the C3 and C5 positions from the outset. nih.govnih.govnih.gov This synthetic flexibility enables the creation of a vast library of isoxazole derivatives. nanobioletters.comnanobioletters.com

Table 3: Derivatization of the Isoxazole Ring

Starting MaterialReagents & ConditionsProduct
3,5-Disubstituted IsoxazoleN-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA). beilstein-journals.org4-Iodo-3,5-disubstituted Isoxazole
4-Iodoisoxazole DerivativeArylboronic acid, Pd catalyst (Suzuki Reaction). beilstein-journals.org4-Aryl-substituted Isoxazole Derivative

Reductive Ring Opening Reactions

The N-O bond within the isoxazole ring is relatively weak and susceptible to cleavage under reductive conditions. researchgate.net This reductive ring-opening is a powerful synthetic tool as it unmasks a 1,3-dicarbonyl or related difunctionalized compound, such as an enaminone. researchgate.net

Various reducing agents can effect this transformation. Catalytic hydrogenation over Raney Nickel (H₂/Ni-Raney) or reductions using sodium borohydride (B1222165) (NaBH₄) in the presence of nickel salts have been employed. beilstein-journals.orgnih.gov Another method involves the use of molybdenum hexacarbonyl [Mo(CO)₆], which mediates the reductive ring opening of isoxazoles to yield enaminones. beilstein-journals.orgnih.gov These intermediates can be unstable but are highly useful for subsequent cyclization reactions to form other heterocyclic systems, such as 4-pyridones. beilstein-journals.orgnih.gov The susceptibility of the isoxazole ring to this cleavage makes it a valuable "masked" form of other functional groups in multistep synthesis. researchgate.net

Table 4: Reductive Ring Opening of Isoxazole Derivatives

Starting MaterialReagents & ConditionsIntermediate Product
Isoxazole DerivativeMo(CO)₆, H₂O, MeCN, Heat. beilstein-journals.orgnih.govEnaminone
4-AcylisoxazoleNaBH₄ / NiSO₄·7H₂O or H₂ / Ni-Raney. beilstein-journals.orgnih.govβ-Enaminoketone

Mechanistic Studies of Molecular Interactions

Investigation of Molecular Interactions with Biomolecular Targets (e.g., Enzymes, Receptors)

Antiviral Mechanism Elucidation (e.g., interaction with viral components)

Direct evidence for the antiviral activity of Ethyl 4-(isoxazol-3-yl)benzoate is not found in the current body of scientific literature. Nevertheless, a patent for a structurally related compound, ethyl-4-[[2-[4-(3-methylthio-4-cyano-5-isoxazolyl)phenoxy]ethyl]oxy]benzoate, has claimed antiviral activity against a panel of viruses including Polio, ECHO, Coxsackie B1, Rhinovirus, and Measles. nih.gov This suggests that compounds containing both isoxazole (B147169) and benzoate (B1203000) moieties may have the potential to interfere with viral life cycles.

Furthermore, a study on ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates, which share the ethyl benzoate structural component, reported inhibitory activity against the influenza A neuraminidase enzyme. researchgate.netsioc-journal.cn This enzyme is crucial for the release of new viral particles from infected cells. The inhibitory rates for some of these compounds are presented in the table below.

Table 1: Inhibition of Influenza A Neuraminidase by Ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoate Derivatives at 40 µg/mL

CompoundInhibition Rate (%)
3d 36.02
3h 33.40
3p 42.05

Data sourced from a study on related ethyl benzoate derivatives. researchgate.netsioc-journal.cn

These findings on related compounds suggest a potential, though unconfirmed, for this compound to interact with viral proteins.

Analysis of Molecular Recognition and Binding Sites

A definitive analysis of the molecular recognition and specific binding sites for this compound is not possible without dedicated experimental data, such as co-crystal structures or detailed molecular docking studies. However, based on its chemical structure, some general predictions can be made. The isoxazole ring, with its nitrogen and oxygen heteroatoms, can participate in hydrogen bonding as an acceptor. The aromatic benzene (B151609) ring can engage in π-π stacking and hydrophobic interactions with corresponding residues in a protein binding pocket. The ethyl ester group provides an additional site for potential hydrogen bonding and hydrophobic interactions.

Studies on other isoxazole derivatives have utilized in silico docking to predict binding modes. For example, docking studies of trisubstituted isoxazoles into the allosteric site of the retinoic-acid-receptor-related orphan receptor γt (RORγt) have provided insights into how the isoxazole core and its substituents orient themselves within a binding pocket to form key interactions. nih.gov Similar computational approaches could be hypothetically applied to this compound to explore its potential interactions with various biological targets.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of isoxazole (B147169) derivatives is a mature field, yet there remains a continuous demand for more efficient, cost-effective, and environmentally friendly methods. nih.govresearchgate.net Traditional methods often rely on metal-catalyzed reactions, which can present challenges related to cost, toxicity, and product purification. researchgate.net

Future synthetic strategies for Ethyl 4-(isoxazol-3-yl)benzoate and its analogs should focus on:

Metal-Free Catalysis: Developing novel synthetic pathways that avoid heavy metals is a key objective. For instance, iodine-mediated reactions have shown promise for the synthesis of diarylisoxazoles from chalcone (B49325) epoxides under mild conditions. researchgate.net

Green Chemistry Approaches: The use of greener solvents, such as ionic liquids or even water, and alternative energy sources like ultrasound radiation or dielectric heating, can lead to more sustainable processes with easier work-up and higher yields. nih.govnih.gov

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization. perkinelmer.com Advanced spectroscopic techniques offer powerful tools for real-time, in-situ monitoring of chemical reactions, providing detailed information about reaction progress, intermediates, and byproducts. numberanalytics.comsolubilityofthings.comfiveable.me

Key techniques that could be applied include:

Vibrational Spectroscopy: Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy can track changes in functional groups throughout a reaction. perkinelmer.comfiveable.me Time-resolved infrared (TRIR) spectroscopy is particularly powerful for studying the dynamics of fast reactions. numberanalytics.com

2D-IR Spectroscopy: This advanced technique provides a more detailed picture of molecular interactions and structural changes as they occur during a reaction. numberanalytics.com

Hyphenated Techniques: Combining separation methods with spectroscopic detection, such as chromatography-IR spectroscopy, allows for the analysis of complex reaction mixtures and the identification of transient species. numberanalytics.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for final product characterization, in-situ NMR can monitor the consumption of reactants and the formation of products in real-time.

By employing these methods, researchers can gain precise control over reaction conditions, optimize yields, and minimize the formation of impurities.

Table 1: Advanced Spectroscopic Techniques for Reaction Monitoring

Technique Principle Application in Synthesis Monitoring
Time-Resolved IR (TRIR) Spectroscopy Probes molecular vibrational modes on ultrafast timescales. numberanalytics.com Provides detailed understanding of reaction mechanisms and kinetics. numberanalytics.com
2D-IR Spectroscopy Provides detailed information on molecular interactions and structural changes. numberanalytics.com Studies the dynamics of complex bond-forming reactions. numberanalytics.com
Stopped-Flow FT-IR Combines rapid mixing of reactants with fast FT-IR scanning. perkinelmer.com Enables real-time monitoring of fast chemical reactions and provides chemical information about species present. perkinelmer.com
Hyphenated Methods (e.g., GC-IR) Couples the separation power of chromatography with the specificity of IR spectroscopy. numberanalytics.com Identifies reaction intermediates and analyzes complex reaction mixtures. numberanalytics.com
Raman Spectroscopy Measures inelastic scattering of light by molecules, useful in aqueous solutions. fiveable.me Monitors the progress of reactions involving non-fluorescent species and determines kinetic parameters. fiveable.me

Integration of Multi-Scale Computational Methodologies for Predictive Design

Computational modeling is an indispensable tool in modern chemistry for predicting molecular properties and guiding experimental design. mpg.de A multi-scale modeling approach, which bridges different levels of theory from the quantum to the macroscopic scale, can provide a holistic understanding of this compound. mpg.demolbnl.it

This integrated approach involves:

Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) can predict electronic structure, molecular geometry, and reactivity. molbnl.ityoutube.com This is crucial for understanding reaction mechanisms and predicting spectroscopic signatures.

Atomistic Simulations: Using force fields derived from QM calculations, molecular dynamics (MD) simulations can model the behavior of the molecule in different environments (e.g., solvents) and predict its conformational preferences. molbnl.it

Mesoscale and Continuum Models: These higher-level models can predict bulk properties and the behavior of the system on larger length and time scales, which is essential for process engineering and materials science applications. molbnl.itnih.gov

By integrating these computational methodologies, researchers can screen potential derivatives, predict their biological activity through molecular docking studies, and design more efficient synthetic routes, thereby reducing the time and cost of experimental work. ornl.govnih.gov

Table 2: Levels of Multi-Scale Computational Modeling

Scale Key Players Methods Key Outputs
Quantum Electrons, Nuclei Density Functional Theory (DFT), Quantum Chemistry Electronic structure, bond formation/breaking, reaction energetics. molbnl.ityoutube.com
Atomistic Atoms, Small Groups Molecular Dynamics (MD), Monte Carlo (MC) Conformational analysis, interaction energies, transport properties. molbnl.it
Mesoscopic Molecular Fragments, Beads Coarse-Grained MD, Dissipative Particle Dynamics Self-assembly, phase behavior, polymer dynamics. molbnl.it
Macroscopic Continuum Finite Element Method, Computational Fluid Dynamics Heat and mass transport, reactor-scale phenomena. mpg.denih.gov

Strategic Molecular Design Based on Mechanistic Insights

The ultimate goal of the foundational research described above is to enable the strategic design of novel molecules based on this compound. A thorough understanding of its synthesis, reactivity, and structure-activity relationships (SAR) is paramount.

Future design strategies should be guided by:

Mechanistic Understanding: Insights gained from reaction monitoring and computational studies can reveal which parts of the molecule are most amenable to modification and how to control the regioselectivity of reactions.

Target-Oriented Design: Isoxazole-containing compounds are known to interact with a variety of biological targets. rsc.org For instance, derivatives of 3-ethyl-benzo[d]isoxazole have been successfully designed as potent BRD4 inhibitors for the treatment of acute myeloid leukemia. nih.gov By identifying a specific biological target, computational docking can be used to design derivatives of this compound with high binding affinity and selectivity. nih.govresearchgate.net

Pharmacophore Hybridization: Combining the isoxazole-benzoate core with other known pharmacophores is a proven strategy for discovering new therapeutic agents. nih.gov This approach can lead to multi-target drugs or compounds with improved pharmacokinetic profiles.

Through a synergistic interplay of advanced synthesis, real-time analytics, and predictive computational modeling, the path is clear for the strategic development of new and valuable molecules derived from this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(isoxazol-3-yl)benzoate, and how are intermediates characterized?

  • Synthetic Routes : this compound derivatives are often synthesized via multi-step reactions. For example, ethyl 4-aminobenzoate can react with tetramethylthiuram disulfide (DTMT) to form intermediates like ethyl 4-isothiocyanatobenzoate, followed by hydrazine hydrate treatment to yield hydrazine derivatives . Refluxing in ethanol with glacial acetic acid is a standard method for coupling reactions involving heterocycles like isoxazoles .
  • Characterization : Intermediates are confirmed using thin-layer chromatography (TLC), 1^1H/13^{13}C-NMR, IR spectroscopy, and X-ray crystallography for structural validation .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?

  • Methodology : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, bond angles (e.g., C7–C8–C9 = 119.07°) and torsion angles are calculated from diffraction data to confirm molecular geometry . High-resolution data and twinning analysis improve refinement accuracy, especially for derivatives with complex substituents .

Q. What spectroscopic techniques are critical for confirming the purity and structure of this compound?

  • Key Techniques :

  • 1^1H/13^{13}C-NMR: Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .
  • IR Spectroscopy: Identifies functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How do solvatochromic effects in this compound derivatives influence their photophysical properties for OLED applications?

  • Methodological Insights : Solvatochromism is studied via UV-Vis absorption and fluorescence spectroscopy in solvents of varying polarity. For example, derivatives with electron-withdrawing isoxazole substituents exhibit bathochromic shifts in polar solvents, indicating intramolecular charge transfer (ICT) states. Theoretical calculations (e.g., DFT) correlate dipole moments with emission properties, guiding OLED dye design .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of this compound analogs?

  • Analytical Approaches :

  • Data Cross-Validation : Compare NMR chemical shifts with computational predictions (e.g., Gaussian software) to resolve ambiguities in aromatic proton assignments .
  • Crystallographic Refinement : Use SHELXL to refine bond lengths/angles when NMR data conflicts with proposed structures (e.g., distinguishing regioisomers) .
  • Chromatographic Purity : Employ HPLC with chiral columns to separate enantiomers, ensuring spectral data corresponds to a single compound .

Q. How does the reactivity of this compound in [3+2] cycloaddition reactions expand its utility in heterocyclic synthesis?

  • Experimental Design : Isoxazole rings act as dipolarophiles in reactions with nitrile oxides or azides. For example, ethyl 2-(4-(1-(benzo[d]isoxazol-3-yl)vinyl)phenoxy)-2-methylpropanoate is synthesized via [3+2] cycloaddition, confirmed by 1^1H NMR (300 MHz) and 13^{13}C NMR (75 MHz) . Optimizing solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Cu(I)) enhances regioselectivity .

Q. What role do substituents on the isoxazole ring play in modulating the physical properties of this compound in polymer matrices?

  • Structure-Property Analysis : In resin cements, electron-donating groups (e.g., dimethylamino) on the benzoate increase reactivity with co-initiators like camphorquinone (CQ). Ethyl 4-(dimethylamino)benzoate exhibits higher degrees of conversion (>80%) in UV-cured resins compared to methacrylate analogs due to enhanced electron transfer efficiency . Varying the CQ/amine ratio (1:1 vs. 1:2) optimizes crosslinking density and mechanical strength .

Methodological Best Practices

  • Synthesis Optimization : Use reflux conditions in ethanol with catalytic acetic acid for coupling reactions, followed by rotary evaporation and column chromatography (e.g., silica gel, ethyl acetate/hexane) for purification .
  • Crystallography : For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine data and improve R-factor convergence .
  • Spectroscopic Validation : Always correlate NMR data with X-ray structures to avoid misassignment of proton environments in complex derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.